molecular formula C10H16O2 B12688869 1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane CAS No. 86555-58-0

1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane

Cat. No.: B12688869
CAS No.: 86555-58-0
M. Wt: 168.23 g/mol
InChI Key: FGJCSCMULIGNRD-UHFFFAOYSA-N
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Description

EINECS 289-242-8, also known as 2,2,4-trimethylpentane, is a chemical compound that belongs to the class of alkanes. It is a branched-chain alkane with the molecular formula C8H18. This compound is commonly used as a reference standard in the octane rating scale for fuels, particularly gasoline. Its high octane number makes it an important component in the formulation of high-performance fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-trimethylpentane can be synthesized through various methods, including the catalytic hydrogenation of isooctene. The reaction typically involves the use of a metal catalyst such as platinum or palladium under high pressure and temperature conditions. Another method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.

Industrial Production Methods

In industrial settings, 2,2,4-trimethylpentane is produced primarily through the alkylation process. This process involves the reaction of isobutane with isobutylene in the presence of an acid catalyst. The reaction is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethylpentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Substitution: It can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reaction typically occurs under acidic or basic conditions.

    Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, and the reaction is usually initiated by ultraviolet light or heat.

Major Products Formed

    Oxidation: The major products are carbon dioxide and water.

    Substitution: The major products are halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.

Scientific Research Applications

2,2,4-trimethylpentane has several scientific research applications, including:

    Chemistry: It is used as a reference standard in the determination of octane ratings for fuels.

    Biology: It is used as a solvent in various biological assays and experiments.

    Medicine: It is used in the formulation of certain pharmaceutical products.

    Industry: It is used as a component in high-performance fuels and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.

Comparison with Similar Compounds

Similar Compounds

    n-Octane: A straight-chain alkane with the same molecular formula (C8H18) but different structural arrangement.

    Isooctane: Another branched-chain alkane with a similar structure but different branching pattern.

Uniqueness

2,2,4-trimethylpentane is unique due to its high octane rating, which makes it an ideal reference standard for fuel performance. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other alkanes with similar molecular formulas.

Properties

CAS No.

86555-58-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3

InChI Key

FGJCSCMULIGNRD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(O3)(CCC1O2)C

Origin of Product

United States

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